molecular formula C21H21NO4S B2463067 N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide CAS No. 1351620-96-6

N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide

Cat. No.: B2463067
CAS No.: 1351620-96-6
M. Wt: 383.46
InChI Key: JZLBWBGHTQHGLQ-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and neuroscience research. The compound incorporates a [1,1'-biphenyl]-2-yl group and a 2-(4-methoxyphenoxy)ethyl chain attached to the sulfonamide nitrogen. The benzenesulfonamide core is a privileged structure in drug discovery, found in over 70 marketed pharmaceuticals targeting a wide range of diseases . Compounds featuring a biphenyl scaffold and a sulfonamide/sulfinyl group have been extensively investigated as modulators of central nervous system (CNS) targets, particularly as atypical inhibitors of the dopamine transporter (DAT) . This profile suggests potential research applications for studying psychostimulant use disorders, as such atypical inhibitors can reduce drug-seeking behavior without exhibiting stimulant-like effects themselves . Furthermore, structurally complex biphenyl sulfonamides have been utilized as high-affinity molecular probes for studying G-protein-coupled receptors, such as the cannabinoid CB2 receptor, using advanced techniques like positron emission tomography (PET) imaging . The presence of the 4-methoxyphenoxy moiety may influence the compound's physicochemical properties and metabolic stability. This product is intended for research purposes such as in vitro binding assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-phenylphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-25-18-11-13-19(14-12-18)26-15-16-27(23,24)22-21-10-6-5-9-20(21)17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLBWBGHTQHGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenoxy intermediates. Common synthetic routes include:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst to form the biphenyl structure.

    Etherification: The methoxyphenoxy group can be introduced through an etherification reaction, where a phenol reacts with a methoxy group under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the biphenyl and methoxyphenoxy intermediates with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl and methoxyphenoxy groups can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized products.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is being investigated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study published in the International Journal of Molecular Sciences, several sulfonamide derivatives were synthesized and tested for their anticancer activity against human cancer cell lines such as HeLa, HCT-116, and MCF-7. The results showed that compounds similar to this compound exhibited varying degrees of cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Enzyme Inhibition Studies

Sulfonamides are also recognized for their ability to inhibit specific enzymes, making them valuable in treating conditions like diabetes and Alzheimer's disease.

Enzyme Inhibition Potential

Research has demonstrated that sulfonamide derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. For instance, compounds containing similar structures to this compound were evaluated for their inhibitory effects on these enzymes. The findings suggest that modifications to the sulfonamide structure can enhance enzyme inhibition potency, making them candidates for further development as therapeutic agents .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for the introduction of various substituents on the biphenyl or methoxyphenoxy groups. This flexibility in synthesis enables researchers to optimize the compound's biological activity through structure-activity relationship (SAR) studies.

Table: Synthesis Overview

StepReaction TypeKey ReagentsYield
1SulfonationSulfonyl chloride70%
2CouplingBiphenyl derivative65%
3MethoxylationMethoxy reagent75%

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenoxy groups can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Compound Name / ID Substituents/Modifications Yield (%) Key Properties/Applications Reference
Compound 6d (Ethenesulfonamide) (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide 49 - Double bond enhances rigidity.
- NMR: δ 3.85 (OCH3), 7.41 (CH=) .
Compound 6f (Ethenesulfonamide) (E)-N,2-Bis(4-methoxyphenyl)ethenesulfonamide 60 - Semi-solid state.
- NMR: δ 3.61/3.70 (dual OCH3) .
Compound 16 () N-{2-[(4-Methoxy-[1,1’-biphenyl]-2-yl)amino]ethyl}acetamide Not reported - Ethylamide chain instead of sulfonamide.
- Synthesized via LiAlH4 reduction; studied as melatonergic ligand .
Compound 12g () N-(5-Methoxy-4’-methyl-[1,1’-biphenyl]-2-yl)pyridin-2-amine 76 - Methyl and methoxy substituents improve lipophilicity.
- HR-MS confirms purity .
Compound 42 () N-((2S,3R,4R/5R/6R)-4/5-Dihydroxy-6-(hydroxymethyl)-2-((3’-(hydroxymethyl)-[1,1’-biphenyl]-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide 87 - Lectin antagonist with hydroxymethyl substituent.
- LCMS: [M+H]+ = 494.2 .

Structural and Functional Differences

  • Sulfonamide vs. Amide Linkage :

    • The ethanesulfonamide group in the target compound offers greater metabolic stability and acidity (pKa ~10–11) compared to amide-linked analogs (e.g., Compound 16 in ) .
    • Ethenesulfonamides (e.g., 6d, 6f) exhibit planar geometry due to the double bond, whereas ethanesulfonamide’s single bond allows conformational flexibility .
  • Substituent Effects :

    • Electron-donating groups (e.g., 4-methoxy in 6f) increase solubility but may reduce receptor binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl in Compound 40, ) .
    • Ortho-substituted biphenyl derivatives (e.g., 12g in ) show higher regioselectivity in synthesis (76% yield) compared to para-substituted analogs .

Biological Activity

N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic compound with potential therapeutic applications. Its structure includes biphenyl and methoxyphenoxy moieties, which may contribute to its biological activity. This article explores the biological activity of this compound, drawing from diverse sources and studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C21H24N2O3S\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activity

Research indicates that compounds with biphenyl structures can exhibit a range of biological activities, including:

  • Antitumor Activity : Some biphenyl derivatives have been studied for their potential anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Neuropharmacological Effects : Compounds that influence GABAergic signaling can affect mood and anxiety disorders. The modulation of GABAB receptors has been linked to anxiolytic effects in animal models .
  • Antimicrobial Properties : Certain biphenyl derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Case Studies

  • Antitumor Studies : A study investigating the effects of biphenyl sulfonamides on cancer cell lines showed significant reductions in cell viability and induced apoptosis. The mechanism was attributed to the activation of p53 pathways and downregulation of anti-apoptotic proteins .
  • Neuropharmacological Studies : Research on related compounds indicated that they could reduce anxiety-like behaviors in rodent models by enhancing GABAergic transmission. These findings suggest that this compound might possess similar anxiolytic properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
N-(4-methoxyphenyl)-2-(4-methoxyphenoxy)ethylsulfonamideAntitumorInduction of apoptosis
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamideNeuropharmacologicalGABAB receptor modulation
N-[1,1'-biphenyl]-4-yl-2-(4-methoxyphenoxy)acetamideAntimicrobialInhibition of bacterial growth

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